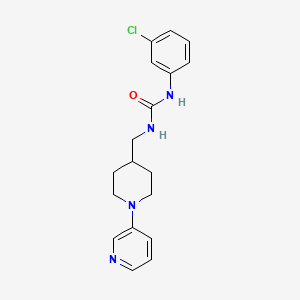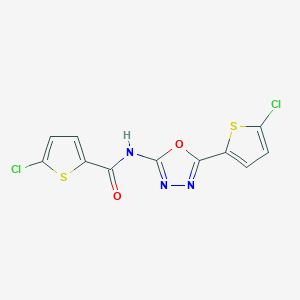
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in various physiological and pathological processes. CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune and inflammatory diseases.
Scientific Research Applications
Optoelectronic Applications
A novel chalcone derivative, closely related structurally to the compound , demonstrated significant electro-optic properties, suggesting potential applications in nonlinear optics and optoelectronic device fabrications. This study highlighted the material's superior properties, including high second and third harmonic generation values, indicating its usefulness in advanced optoelectronic applications (Shkir et al., 2018).
Synthesis and Characterization of NLO Materials
Another research effort focused on synthesizing a new organic nonlinear optical material through a Claisen–Schmidt condensation reaction method. This material, akin to the compound , showed high second harmonic generation efficiency, underscoring its potential in NLO device applications (Menezes et al., 2014).
Corrosion Inhibition
Mannich bases derived from urea compounds were investigated for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic solutions. These studies reveal how structural modifications to urea derivatives can enhance their inhibition efficiency, offering insights into designing more effective corrosion inhibitors for industrial applications (Jeeva et al., 2015).
Pharmacological Research
Research into the pharmacological effects of compounds structurally related to "1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea" has been conducted, exploring their potential as therapeutic agents. For instance, derivatives have been evaluated for their anticancer activity, demonstrating significant antiproliferative effects on various cancer cell lines and suggesting a promising area for the development of new anticancer agents (Feng et al., 2020).
Analytical Chemistry
In analytical chemistry, the determination and characterization of similar compounds in biological matrices have been developed to assess pharmacokinetics and therapeutic potential. These methodologies underscore the importance of precise analytical techniques in the development and evaluation of new pharmacological agents (Chavez-Eng et al., 1997).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-3-1-4-16(11-15)22-18(24)21-12-14-6-9-23(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFTYOQIFJYFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)
![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)


![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2540159.png)
![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)
![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

![N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline](/img/structure/B2540171.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2540173.png)
![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)
